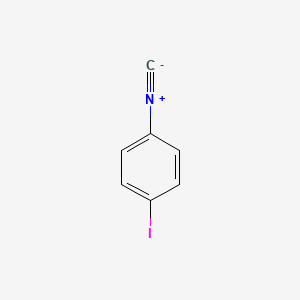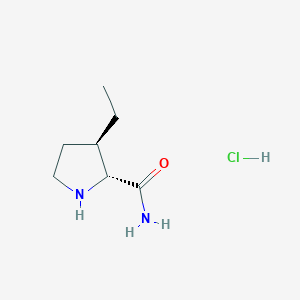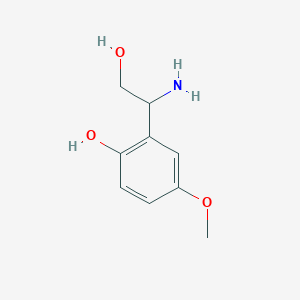
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that features a cyclopropyl group, an imidazole ring, and a methylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the cyclopropyl group, followed by the introduction of the imidazole ring and the methylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the imidazole or cyclopropyl groups.
Common Reagents and Conditions
Common reagents for these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigation of its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action for 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring might play a role in binding to metal ions or active sites, while the cyclopropyl and methylamino groups could influence the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid
- 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(ethylamino)propanoic acid
Uniqueness
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-11-10(9(14)15,8-2-3-8)6-13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15) |
InChIキー |
FTOOPRHHAZBGHF-UHFFFAOYSA-N |
正規SMILES |
CNC(CN1C=CN=C1)(C2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


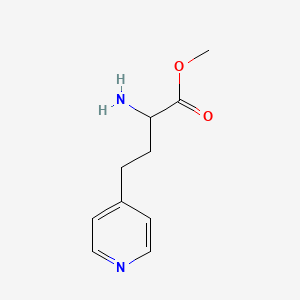
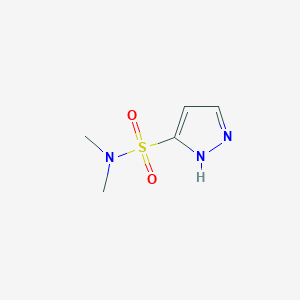

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)
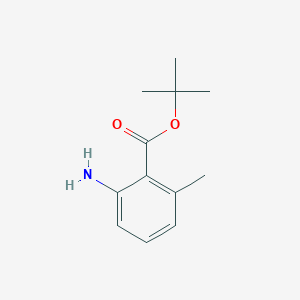

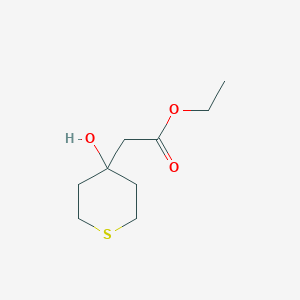

![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13568732.png)
